Methyl indolizine-2-carboxylate
Overview
Description
Methyl indolizine-2-carboxylate is a molecule that contains a total of 56 bonds . It has 31 non-H bonds, 13 multiple bonds, 5 rotatable bonds, 2 double bonds, and 11 aromatic bonds . Its molecular formula is C10H9NO2 .
Molecular Structure Analysis
The molecular structure of Methyl indolizine-2-carboxylate includes 1 three-membered ring, 2 five-membered rings, and 1 six-membered ring . It also contains 1 secondary amide (aliphatic), 1 tertiary amide (aromatic), and 1 ether .Chemical Reactions Analysis
The synthesis of indolizines has been overshadowed by new strategies that have been revealed especially within the last ten years . These include transition metal-catalyzed reactions and approaches based on oxidative coupling .Physical And Chemical Properties Analysis
Methyl indolizine-2-carboxylate has a molecular weight of 175.19 . It is a solid substance that should be stored in a sealed, dry place at 2-8°C .Scientific Research Applications
Pharmaceutical Applications
Indolizines are an important class of N-fused heterocyclic compounds due to their interesting biological properties . They have been screened for different biological activities such as antitubercular, antioxidant, antimicrobial, anticancer, and anti-inflammatory activities .
Synthetic Pathways
Indolizines can be synthesized by means of classical and nonclassical pathways . The development of strategies for efficient synthesis and the discovery of new methods of ring formation are significant areas of research .
Green Chemistry
New green methods for the synthesis of indolizine derivatives have been developed . These methods are receiving increasing attention due to their unique advantages, such as efficient heterocycle construction, efficient C–C or C–X bond construction, and high atom- and step-economy .
Bioactive Molecules
With the remarkable number of approved indole-containing drugs as well as the importance of the indolizine moiety, it can be easily concluded that indole and indolizine derivatives offer perspectives on how pyrrole scaffolds might be exploited in the future as bioactive molecules against a broad range of diseases .
Organic Fluorescent Molecules
Some indolizine derivatives with excellent fluorescence properties can even be used as organic fluorescent molecules for biological and material applications .
Radical Cyclization/Cross-Coupling
Radical-induced synthetic approaches are receiving increasing attention owing to their unique advantages, such as efficient heterocycle construction, efficient C–C or C–X bond construction, and high atom- and step-economy .
Mechanism of Action
Target of Action
Methyl indolizine-2-carboxylate is a derivative of indolizine, a nitrogen-containing heterocyclic compound . Indolizine derivatives have been found to exhibit a range of biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory effects . .
Mode of Action
Indolizine derivatives, in general, are known for their diverse biological activities . The interaction of these compounds with their targets often results in changes at the molecular level that can lead to various biological effects .
Biochemical Pathways
Indolizine derivatives have been associated with a variety of potential biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Indolizine derivatives have been associated with a variety of biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory effects .
Safety and Hazards
Future Directions
The synthesis of indolizines has seen numerous new strategies in the last decade . The desire to achieve substitution patterns which were hard to build sparked the discovery of completely new pathways . This suggests that future research may continue to explore and develop these new synthetic strategies.
properties
IUPAC Name |
methyl indolizine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-13-10(12)8-6-9-4-2-3-5-11(9)7-8/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZENCFVMMTWFIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN2C=CC=CC2=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80344898 | |
Record name | methyl indolizine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80344898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl indolizine-2-carboxylate | |
CAS RN |
16959-62-9 | |
Record name | methyl indolizine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80344898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl indolizine-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is Methyl indolizine-2-carboxylate synthesized?
A1: The research paper [] outlines a synthetic route to Methyl indolizine-2-carboxylate through the thermal cyclization of a specific precursor molecule: 3-acetoxy-3-(2-pyridyl)-2-methylenepropanoate. This precursor itself is synthesized in a multi-step process:
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